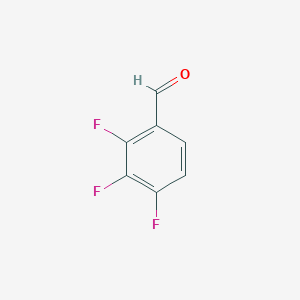

2,3,4-Trifluorobenzaldehyde

Übersicht

Beschreibung

It was initially described as a component of depot insulin and has since been recognized for its ability to bind glycosaminoglycans, particularly heparin, heparan sulfate, dermatan sulfate, and chondroitin sulfate . Surfen exhibits a broad range of biological activities, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Surfen can be synthesized through a multi-step process involving the reaction of 4-amino-2-methylquinoline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with another equivalent of 4-amino-2-methylquinoline to yield the final product, N,N’-Bis(4-amino-2-methyl-6-quinolinyl)urea .

Industrial Production Methods: Industrial production of Surfen typically involves large-scale synthesis using the same chemical reactions as in the laboratory preparation. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: N,N’-Bis(4-Amino-2-methyl-6-chinolinyl)harnstoff kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Chinolinderivaten führt.

Reduktion: Reduktionsreaktionen können die Chinolinringe modifizieren und die biologische Aktivität der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: In Substitutionsreaktionen können je nach gewünschtem Produkt verschiedene Nukleophile und Elektrophile verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate mit veränderten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Key Intermediate in Synthesis:

2,3,4-Trifluorobenzaldehyde serves as a crucial intermediate in the synthesis of various fluorinated organic compounds. These compounds are vital in the production of pharmaceuticals and agrochemicals due to their enhanced biological properties and stability. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic molecules, making them more suitable for specific applications.

Case Study:

In a study published in Tetrahedron Letters, researchers utilized this compound to synthesize novel fluorinated compounds that exhibited improved antimicrobial activity compared to their non-fluorinated counterparts .

Pharmaceutical Development

Enhancing Biological Activity:

The incorporation of fluorine atoms into drug candidates is known to enhance their biological activity. This compound is often used in the design of new pharmaceuticals that target various biological pathways. The trifluoromethyl group can improve the binding affinity of drugs to their targets, leading to more effective therapeutic agents.

Notable Applications:

- Enzyme Inhibitors: Research indicates that derivatives of this compound are being investigated for their potential as enzyme inhibitors. The unique electronic properties imparted by the trifluoro group allow for selective interactions with enzyme active sites.

- Anticancer Agents: Several studies have reported on the synthesis of anticancer agents utilizing this compound as a building block. The fluorinated compounds derived from it have shown promising results in preclinical trials .

Material Science

Development of Advanced Materials:

In material science, this compound is used to create polymers with enhanced thermal stability and chemical resistance. Its application extends to the development of coatings and adhesives that require specific performance characteristics.

Example Application:

A research article highlighted the use of this compound in synthesizing polymeric materials that exhibit superior resistance to solvents and heat compared to traditional non-fluorinated polymers .

Fluorinated Aromatic Compounds

Precursor for Specialty Chemicals:

This compound acts as a precursor for producing other fluorinated aromatic compounds essential in manufacturing specialty chemicals and dyes. The versatility of this compound allows it to be transformed into various derivatives that find applications across multiple industries.

| Compound Name | Structure Features |

|---|---|

| 2-Fluorobenzaldehyde | Contains one fluorine atom on the benzene ring |

| 3-Fluorobenzaldehyde | Contains one fluorine atom at a different position |

| 4-Fluorobenzaldehyde | Contains one fluorine atom at another position |

| 3,4,5-Trifluorobenzaldehyde | Contains three fluorine atoms but lacks cyano group |

| This compound | Contains three fluorine atoms enhancing reactivity |

Research Applications

Academic and Industrial Research:

In both academic and industrial settings, this compound is employed in various studies related to reaction mechanisms and the development of new synthetic methodologies. Its unique properties make it an ideal candidate for exploring new chemical reactions and pathways.

Example Study:

A recent investigation focused on understanding the reaction mechanisms involving this compound as a reactant in nucleophilic aromatic substitution reactions. The findings provided insights into optimizing conditions for synthesizing complex organic molecules .

Wirkmechanismus

Surfen exerts its effects by binding to glycosaminoglycans, particularly heparan sulfate. This binding neutralizes the ability of heparan sulfate to interact with various proteins, including growth factors, cytokines, and enzymes. By blocking these interactions, Surfen can inhibit cell signaling pathways that depend on heparan sulfate, such as fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor 165 (VEGF165) signaling . This mechanism of action makes Surfen a valuable tool in studying and potentially treating diseases involving glycosaminoglycan-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Heparin: A naturally occurring glycosaminoglycan with anticoagulant properties.

Dermatan Sulfate: Another glycosaminoglycan involved in cell adhesion and proliferation.

Chondroitin Sulfate: A glycosaminoglycan found in cartilage and other connective tissues.

Comparison: Surfen is unique in its ability to bind multiple glycosaminoglycans with high affinity, including heparin, heparan sulfate, dermatan sulfate, and chondroitin sulfate. This broad specificity distinguishes Surfen from other compounds that typically target a single glycosaminoglycan . Additionally, Surfen’s ability to inhibit glycan-growth factor interactions and maintain stem cells in a pluripotent state further highlights its uniqueness and versatility in scientific research .

Biologische Aktivität

2,3,4-Trifluorobenzaldehyde (TFBA) is a fluorinated aromatic aldehyde that has garnered attention due to its diverse biological activities. This compound, with the molecular formula CHFO and a molecular weight of approximately 160.095 g/mol, is characterized by three fluorine substituents on the benzene ring, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of TFBA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 160.095 g/mol |

| CAS Number | 161793-17-5 |

| Boiling Point | 79 °C/20 mmHg |

| Density | 1.42 g/cm³ |

| Appearance | Colorless to light yellow liquid |

Antimicrobial Properties

Recent studies have indicated that TFBA exhibits notable antimicrobial activity. In a comparative analysis with other benzaldehyde derivatives, TFBA demonstrated significant inhibition against various bacterial strains. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

Anti-inflammatory Effects

TFBA has also been investigated for its anti-inflammatory properties. A study utilizing RAW264.7 macrophages showed that TFBA reduced nitric oxide (NO) production in a dose-dependent manner. The suppression of inducible nitric oxide synthase (iNOS) expression was significant at higher concentrations (10 µmol/L), indicating a potential mechanism for its anti-inflammatory effects .

Neuroprotective Activity

The compound's neuroprotective potential has been highlighted in research focusing on central nervous system disorders. TFBA-based thiosemicarbazones were identified as potent inhibitors of prolyl-specific oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The most active compound from this series exhibited an IC50 value of 10.14 µM, suggesting strong inhibitory effects on POP activity .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of TFBA have been evaluated in various cancer cell lines. In vitro studies demonstrated that TFBA induced apoptosis in human cancer cells, with mechanisms involving the activation of caspases and modulation of apoptotic pathways. The results indicated that TFBA could serve as a lead compound for developing new anticancer agents.

Study on Antimicrobial Activity

In a recent study, TFBA was tested against clinical isolates of Pseudomonas aeruginosa and Staphylococcus aureus. The results showed that TFBA had an MIC of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent in treating infections caused by resistant bacteria.

Neuroprotective Mechanism Investigation

A detailed investigation into the neuroprotective effects of TFBA was conducted using cellular models of neurodegeneration. The study revealed that TFBA treatment resulted in decreased levels of amyloid-beta peptides in neuronal cultures, suggesting its role in modulating pathways associated with Alzheimer's disease pathology.

Eigenschaften

IUPAC Name |

2,3,4-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEDGFZRPSAHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333930 | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161793-17-5 | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161793-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.